N-allyl-6-ethoxy-2-naphthalenesulfonamide
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Overview
Description
N-allyl-6-ethoxy-2-naphthalenesulfonamide is a chemical compound that has garnered significant attention in scientific research due to its unique properties and potential applications in various fields. This compound is characterized by its naphthalene core, which is substituted with an allyl group, an ethoxy group, and a sulfonamide group. These functional groups contribute to its distinct chemical behavior and potential utility in diverse applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-allyl-6-ethoxy-2-naphthalenesulfonamide typically involves the following steps:
Naphthalene Derivatization: The starting material, naphthalene, undergoes a series of reactions to introduce the ethoxy and sulfonamide groups. This can be achieved through electrophilic aromatic substitution reactions.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions: N-allyl-6-ethoxy-2-naphthalenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The allyl group can participate in substitution reactions, such as nucleophilic or electrophilic substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as halides or organometallic compounds can facilitate substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted naphthalene derivatives.
Scientific Research Applications
N-allyl-6-ethoxy-2-naphthalenesulfonamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-allyl-6-ethoxy-2-naphthalenesulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The allyl and ethoxy groups may also contribute to the compound’s overall biological activity by affecting its binding affinity and specificity.
Comparison with Similar Compounds
N-allyl-6-ethoxy-2-naphthalenesulfonamide can be compared with other naphthalene derivatives, such as:
N-allyl-2-naphthalenesulfonamide: Lacks the ethoxy group, which may affect its chemical reactivity and biological activity.
6-ethoxy-2-naphthalenesulfonamide: Lacks the allyl group, which may influence its interaction with molecular targets.
N-allyl-6-methoxy-2-naphthalenesulfonamide: Similar structure but with a methoxy group instead of an ethoxy group, potentially altering its properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
6-ethoxy-N-prop-2-enylnaphthalene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3S/c1-3-9-16-20(17,18)15-8-6-12-10-14(19-4-2)7-5-13(12)11-15/h3,5-8,10-11,16H,1,4,9H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVYZEGPNHHVKKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)C=C(C=C2)S(=O)(=O)NCC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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